Genistein(1-)

Description

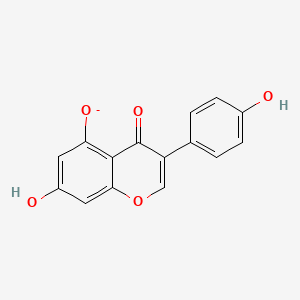

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9O5- |

|---|---|

Molecular Weight |

269.23 g/mol |

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/p-1 |

InChI Key |

TZBJGXHYKVUXJN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)[O-])O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Genistein has garnered considerable attention for its potential as an anticancer agent. Research indicates that it exerts its effects through multiple mechanisms:

- Cell Cycle Regulation : Genistein induces cell cycle arrest in various cancer types by modulating key proteins involved in cell proliferation. For instance, it has been shown to upregulate p21WAF1 and downregulate cyclin B1, leading to inhibited growth in cancer cells .

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating pro-apoptotic factors such as Bax while inhibiting anti-apoptotic proteins like Bcl-2 .

- Inhibition of Angiogenesis : Genistein reduces angiogenesis, the formation of new blood vessels that supply tumors, by decreasing vascular endothelial growth factor (VEGF) levels .

Case Studies

A comprehensive review highlighted several studies demonstrating Genistein's efficacy against different cancers:

Anti-Inflammatory Properties

Genistein exhibits strong anti-inflammatory effects by modulating various signaling pathways:

- Inhibition of NF-κB : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses .

- Reduction of Cytokine Production : Studies have demonstrated that Genistein can decrease levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Case Studies

Research on Genistein's anti-inflammatory effects includes:

Neuroprotective Effects

Emerging evidence suggests that Genistein may have neuroprotective properties, particularly in models of neurodegenerative diseases:

- Autophagy Modulation : Genistein has been shown to enhance autophagy, which may help clear misfolded proteins associated with neurodegenerative disorders .

- Oxidative Stress Reduction : Its antioxidant properties contribute to the protection of neuronal cells from oxidative damage .

Case Studies

Key findings regarding Genistein's neuroprotective effects include:

Chemical Reactions Analysis

Enzymatic Glycosylation

Genistein(1-) undergoes regioselective glycosylation catalyzed by glycosyltransferases (GTs) and tailoring enzymes:

-

AtUGT89C1 produces 7-O-(β-D-glucopyranosyl)genistein and 7-O-(α-L-rhamnopyranosyl)genistein .

-

SpnK (a methyltransferase) modifies α-L-rhamnose to yield 7-O-(3-O-methyl-α-L-rhamnopyranosyl)genistein .

-

SpnH generates 4′-O-methyl derivatives like 7-O-(4-O-methyl-α-L-rhamnopyranosyl)genistein .

-

YjiC catalyzes dual glycosylation to form 4′,7-di-O-(β-D-glucopyranosyl)genistein .

| Enzyme | Product | Glycosylation Position |

|---|---|---|

| AtUGT89C1 | 7-O-β-D-glucopyranosylgenistein | C7-OH |

| SpnK + AtUGT89C1 | 7-O-(3-O-methyl-α-L-rhamnosyl)genistein | C3′ of rhamnose |

| YjiC | 4′,7-di-O-β-D-glucopyranosylgenistein | C4′ and C7-OH |

Photochemical Degradation

Genistein(1-) undergoes direct and indirect photolysis in aquatic environments, with pH-dependent kinetics :

Key Rate Constants

| Reactive Species | Rate Constant (M⁻¹s⁻¹) | pH |

|---|---|---|

| Singlet oxygen (¹O₂) | 3.57 × 10⁷ | 8.5 |

| Hydroxyl radical (·OH) | 8.73 × 10⁹ | 5.0 |

Quantum Yields (ϕ)

| pH | ϕ (Direct Photolysis) |

|---|---|

| 5.0 | 1.3 × 10⁻⁴ |

| 8.7 | 9.4 × 10⁻⁶ |

| 12.0 | 2.9 × 10⁻⁴ |

Indirect photolysis in natural waters involves sensitized reactions with dissolved organic matter. Deoxygenation reduces degradation rates by 14%, while sorbic acid (a triplet quencher) inhibits reactivity by 96% .

Redox Behavior and Quinone Formation

Genistein(1-) oxidizes to catechol genistein quinone (CGenQ), which rapidly hydrates to CGenQ·(H₂O)₂ under physiological conditions :

Unlike estrogen quinones, CGenQ·(H₂O)₂ does not redox-cycle or form DNA adducts. Reduction reforms catechol genistein (CGen), preventing sustained oxidative stress .

Comparison with Similar Compounds

Genistein vs. Daidzein

Structural Differences : Genistein and daidzein are isoflavones differing only by an additional hydroxyl group at position 5 in genistein (Figure 1) .

Physicochemical Properties :

| Property | Genistein | Daidzein |

|---|---|---|

| Molecular Weight | 270.24 g/mol | 254.24 g/mol |

| LogP (Lipophilicity) | 2.14 | 2.03 |

| Water Solubility | 0.17 mg/mL | 0.21 mg/mL |

| Bioavailability | 8–12% | 10–15% |

Data derived from in silico models and experimental studies indicate comparable bioavailability, supporting the use of genistein’s pharmacokinetic (PBPK) model for daidzein .

Genistein vs. Apigenin

Structural Differences: Apigenin, a flavone, lacks the isoflavone C3 hydroxyl group present in genistein (Figure 2). Therapeutic Potential:

- Anticancer Mechanisms : Genistein demonstrates superior chemosensitization in breast cancer (IC50 = 14–16 μM) compared to apigenin (IC50 > 50 μM). Derivatives like MA-8 (IC50 = 1 μM) enhance potency 15-fold .

- Multidrug Resistance (MDR) Reversal : Genistein downregulates P-glycoprotein (P-gp) in ERα+ cancers, while apigenin shows weaker MDR modulation .

Genistein vs. 17β-Estradiol

Estrogenicity :

- Genistein binds ERβ with 20-fold higher affinity than ERα, mimicking 17β-estradiol’s neuroprotective and cardioprotective effects but with reduced proliferative risks in breast tissue .

- Oxidative Stress Modulation : Genistein outperforms 17β-estradiol in maintaining antioxidant enzymes (e.g., SOD, catalase) in hepatic cells at equimolar concentrations (1–10 μM) .

Key Research Findings

Antifibrotic Activity : Genistein suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in pancreatic cancer at 50 μM, reversing vimentin expression and elevating E-cadherin .

Neuroprotection : At 30 nM, genistein enhances DNA synthesis in vascular smooth muscle cells, contrasting with inhibitory effects of its derivative 6-carboxy-genistein (6CG) .

Lipid Metabolism : Genistein reduces serum LDL by 22% in hyperlipidemic rats, while daidzein shows negligible impact .

Preparation Methods

Deoxybenzoin Route via Houben-Hoesch Acylation

The deoxybenzoin method remains a cornerstone for genistein synthesis. Phloroglucinol (7 ) undergoes Houben-Hoesch acylation with p-hydroxyphenyl acetonitrile (8 ) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) to yield deoxybenzoin intermediate 9 . Subsequent cyclization with N,N-dimethylformamide (DMF) and phosphorus pentachloride (PCl₅) generates the chromone core, followed by demethylation to produce genistein(1-) in 90% yield. This one-pot procedure is scalable and operates under mild conditions, making it industrially viable.

Key advantages include:

- High regioselectivity due to electron-rich aromatic systems.

- Compatibility with diverse C1 reagents for functionalization.

Chalcone Epoxide Rearrangement

The chalcone route involves base-catalyzed condensation of 2,4,6-trihydroxyacetophenone with p-hydroxybenzaldehyde to form a chalcone intermediate. Epoxidation with hydrogen peroxide and subsequent acid-catalyzed cyclization yields the isoflavone skeleton. Final deprotection steps using hydrobromic acid (HBr) afford genistein(1-). While this method offers modularity for derivative synthesis, it suffers from lower yields (~60%) compared to the deoxybenzoin route.

Suzuki-Miyaura Cross-Coupling

Modern palladium-catalyzed cross-coupling has enabled efficient synthesis of genistein analogues. Iodochromone (11 ) reacts with arylboronic acids (e.g., 12 –14 ) in tetrahydrofuran (THF) with aqueous sodium carbonate (Na₂CO₃) and tetrakis(triphenylphosphine)palladium(0). This method achieves regioselective functionalization at the C-8 position, critical for enhancing bioactivity. For example:

$$

\text{3-Iodochromone} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Genistein analogue}

$$

Yields range from 65% to 82%, depending on the boronic acid substituent.

Biosynthetic Approaches

Enzymatic Glycosylation

Glycosyltransferases (GTs) from Arabidopsis thaliana (AtUGT89C1) and Bacillus licheniformis (YjiC) catalyze the attachment of sugar moieties to genistein’s hydroxyl groups. For instance:

- 7-O-α-L-Rhamnopyranosylgenistein : Synthesized using UDP-rhamnose and YjiC (72% yield).

- 4′-O-β-D-Glucopyranosylgenistein : Produced via AtUGT89C1 with UDP-glucose (68% yield).

Methyltransferases (e.g., SpnK, SpnH) further diversify products by adding methyl groups to sugar units, yielding derivatives like 7-O-(3-O-methyl-α-L-rhamnopyranosyl)genistein.

Microbial Fermentation

Escherichia coli strains engineered with isoflavone biosynthetic pathways produce genistein(1-) from tyrosine. Key enzymes include:

- Chalcone isomerase (CHI) : Converts isoliquiritigenin to naringenin.

- Isoflavone synthase (IFS) : Oxidizes naringenin to genistein.

Yields reach 120 mg/L in optimized shake-flask cultures.

Formulation Strategies to Enhance Bioavailability

Solid Lipid Nanoparticles (SLNs)

Genistein-loaded SLNs, prepared by hot homogenization, use glyceryl monostearate (GMS) and poloxamer 188 as stabilizers. Parameters:

Solid Dispersions with Solvent Rotary Evaporation

Genistein solid dispersions (SDs) with polyvinylpyrrolidone (PVP K30) or Soluplus® exhibit enhanced dissolution rates. For PVP-based SDs (1:5 ratio):

Magnetic Nanoparticle Conjugates

Superparamagnetic Fe₃O₄ nanoparticles functionalized with genistein via carboxymethyl chitosan (CMCS) show pH-responsive release. Key data:

- Drug loading capacity : 18.7%.

- Tumor inhibition rate : 74.3% in HeLa xenografts (vs. 42.1% for free genistein).

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Genistein(1-)’s cytotoxic effects?

- Methodological Answer :

- In vitro models : Use cancer cell lines (e.g., S180 sarcoma cells, 22RV1 prostate cancer cells) with standardized protocols for cytotoxicity assays (e.g., MTT, cell counting). For Genistein(1-), concentrations ≤10 μM may show minimal cytotoxicity but significant radiosensitizing effects, while ≥50 μM often induce apoptosis .

- In vivo models : Xenograft tumor models (e.g., mice implanted with 22RV1 cells) allow dose-response evaluation (e.g., 100 mg/kg/day in prostate cancer studies) .

- Key Considerations : Validate cell line responsiveness via pilot studies and include controls for solvent effects (e.g., DMSO).

Q. How do researchers standardize Genistein(1-) treatment durations across cell-based assays?

- Methodological Answer :

- Time-course experiments (e.g., 24–72 hours) are critical. For example, Genistein(1-)’s inhibition of S180 cell proliferation is time-dependent, with significant effects observed after 48–72 hours at 10 μM .

- Use synchronized cell cultures to minimize variability in cell cycle phases.

Advanced Research Questions

Q. How can contradictory findings on Genistein(1-)’s dose-dependent effects be resolved?

- Analysis Framework :

- Factor 1 : Cell type specificity (e.g., hepatic vs. prostate cells show divergent responses due to metabolic enzyme expression) .

- Factor 2 : Assay endpoints (e.g., apoptosis vs. lipid metabolism studies may require distinct concentration ranges).

- Statistical Approach : Meta-analyses (e.g., pooling data from 16 studies on lipid profiles) can identify trends obscured in individual studies .

Q. What methodologies optimize Genistein(1-) delivery in pharmacokinetic studies?

- Advanced Techniques :

- Intestinal perfusion models : Quantify absorption rates using rat models with Genistein(1-) concentrations of 0.019–10 μM .

- Non-compartmental pharmacokinetic analysis : Calculate AUC(0–24 hr) and Cmax via WinNonlin™ software to assess bioavailability .

- Data Integration : Cross-reference in vitro permeability assays (e.g., Caco-2 cells) with in vivo plasma concentration-time profiles .

Data Contradiction and Reproducibility

Q. How do variations in Genistein(1-)’s purity impact experimental reproducibility?

- Best Practices :

- Characterize compounds via HPLC (>95% purity) and elemental analysis .

- Report solvent sources (e.g., Sigma-Aldridge vs. Cayman Chemical) and storage conditions (e.g., light-sensitive handling).

- Case Study : Discrepancies in β-oxidation enzyme activities (Table 4 in ) may arise from impurities affecting metabolic pathways.

Q. What statistical methods address variability in Genistein(1-)’s transcriptional regulation data?

- Recommendations :

- Use one-way ANOVA for multi-group comparisons (e.g., gene expression in hepatic fatty acid synthesis pathways) and apply Bonferroni corrections to reduce Type I errors .

- For microarray data, apply fold-change thresholds (e.g., ≥1.5x) and validate via qPCR .

Tables for Reference

Table 1 : Dose-Response Relationships in Key Studies

| Study Type | Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|

| In vitro (S180 cells) | 10 μM | Radiosensitization | |

| In vivo (mice) | 100 mg/kg/day | Tumor growth inhibition | |

| Clinical (humans) | 50–100 mg/day | LDL-C reduction |

Table 2 : Common Pitfalls in Genistein(1-) Research

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Inconsistent purity reporting | Use third-party certification and HPLC | |

| Overlooking solvent effects | Include vehicle controls in all experiments |

Ethical and Methodological Compliance

- Data Sharing : Adhere to FAIRsharing standards (e.g., STRENDA DB for enzymology data) .

- Reproducibility : Provide full synthetic protocols for novel Genistein(1-) derivatives, including reaction conditions and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.